molecular formula C21H36O5 B15157139 7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid

7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid

Cat. No.: B15157139
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-UHFFFAOYSA-N
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Description

Carboprost is a synthetic analogue of prostaglandin F2α, specifically 15-methyl prostaglandin F2α. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. Carboprost is known for its potent oxytocic properties, which help in reducing postpartum bleeding by inducing uterine contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboprost is synthesized through a multi-step process involving the modification of prostaglandin F2α. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of carboprost involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Carboprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of carboprost, such as esters, ethers, and alcohols, which can have different pharmacological properties .

Scientific Research Applications

Carboprost has several scientific research applications, including:

Mechanism of Action

Carboprost exerts its effects by binding to prostaglandin E2 receptors on the uterine smooth muscle, causing myometrial contractions. These contractions help in the expulsion of the placenta and reduce postpartum bleeding. The molecular targets include the prostaglandin E2 receptor and associated signaling pathways that mediate uterine contractions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carboprost is unique due to its high potency and specific action on the uterine smooth muscle, making it particularly effective in managing postpartum hemorrhage. Unlike other prostaglandin analogues, carboprost has a longer duration of action and is more effective in inducing strong uterine contractions .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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